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hydroxy-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of significant interest
in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established
pharmacophore found in numerous therapeutic agents. The addition of a fluorine atom, a
hydroxyl group, and a nitro group to this core structure is expected to modulate its
physicochemical properties and biological activity in unique ways. This guide provides a
comprehensive analysis of the molecular structure and conformational landscape of 7-Fluoro-
4-hydroxy-3-nitroquinoline, integrating theoretical insights with established experimental
protocols. We will delve into its synthesis, structural elucidation through spectroscopic
methods, and a detailed computational analysis of its conformational preferences.
Furthermore, we will explore its potential biological significance and propose workflows for its
investigation as a therapeutic agent.

Introduction to 7-Fluoro-4-hydroxy-3-nitroquinoline

The quinoline ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in
drug development, known for a wide array of pharmacological activities including antimicrobial,
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anticancer, and anti-inflammatory effects. The specific substitution pattern of 7-Fluoro-4-
hydroxy-3-nitroquinoline suggests a molecule designed to interact with biological targets in a
highly specific manner. The 7-fluoro substituent can enhance metabolic stability and binding
affinity, the 4-hydroxy group can participate in hydrogen bonding and exhibits keto-enol
tautomerism, and the 3-nitro group acts as a strong electron-withdrawing group, influencing the
electronic distribution of the entire ring system and potentially serving as a hydrogen bond
acceptor. Understanding the interplay of these functional groups in defining the molecule's
three-dimensional structure and conformational dynamics is paramount for rational drug
design.

Molecular Structure and Physicochemical
Properties

The fundamental characteristics of 7-Fluoro-4-hydroxy-3-nitroquinoline are summarized
below. While experimental data for this specific molecule is limited, many of its properties can
be predicted with reasonable accuracy based on its structure and data from analogous

compounds.
Property Value Source
Molecular Formula CoHsFN203 [11[2][3]
Molecular Weight 208.15 g/mol [11[3]
CAS Number 256923-33-8 [1][2][3]
Predicted Boiling Point 338.2°C at 760 mmHg [3]
Predicted Density 1.585 g/cm3 [3]

) (Anticipated acidic and basic
Predicted pKa ]
sites)

_ (Value dependent on
Predicted LogP ]
tautomeric form)

Tautomerism: The 4-Hydroxyquinoline/Quinolin-4(1H)-
one Equilibrium
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A critical aspect of the molecular structure of 4-hydroxyquinolines is the existence of keto-enol
tautomerism. The 4-hydroxy form can exist in equilibrium with its 4-oxo (or quinolin-4(1H)-one)
tautomer. The position of this equilibrium is influenced by the solvent, pH, and the nature of
other substituents on the quinoline ring. For many 4-hydroxyquinolines, the quinolin-4(1H)-one
form is predominant in the solid state and in many solvents. This is a crucial consideration for
understanding its hydrogen bonding capabilities and potential interactions with biological
macromolecules.

Synthesis and Structural Elucidation

While a specific published synthesis for 7-Fluoro-4-hydroxy-3-nitroquinoline is not readily
available, a plausible synthetic route can be devised based on established methods for
quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by a
regioselective nitration step.[4][5]

Proposed Synthetic Protocol

The following protocol outlines a potential synthetic pathway.
Step 1: Synthesis of Ethyl 2-(3-fluoroanilino)acrylate

 In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl
ethoxymethylenemalonate (1.1 equivalents).

e Heat the mixture at 100-110 °C for 2 hours.

» Allow the reaction to cool to room temperature. The resulting intermediate is often used in
the next step without further purification.

Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

Heat the mixture to 240-250 °C for 30 minutes to effect thermal cyclization.

Cool the reaction mixture and add hexane to precipitate the product.

Filter the solid and wash with hexane to yield the quinolone ester.
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Step 3: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid
e Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
o Reflux the mixture for 2-3 hours until a clear solution is obtained.

o Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic
acid.

« Filter, wash with water, and dry the product.
Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline

e Heat the carboxylic acid from Step 3 in a high-boiling point solvent like diphenyl ether at 250-
260 °C until carbon dioxide evolution ceases.

e Cool the reaction mixture and dilute with hexane to precipitate the product.
 Filter and recrystallize from a suitable solvent like ethanol.

Step 5: Nitration to 7-Fluoro-4-hydroxy-3-nitroquinoline

Dissolve 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid at 0 °C.

e Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while
maintaining the temperature below 5 °C.

 Stir the reaction mixture at low temperature for 1-2 hours.
o Pour the reaction mixture onto crushed ice to precipitate the product.

« Filter the solid, wash with cold water until neutral, and dry. Purify by recrystallization.

Spectroscopic Characterization

The structural confirmation of the synthesized 7-Fluoro-4-hydroxy-3-nitroquinoline would
rely on a combination of spectroscopic techniques. Below are the predicted key spectral
features.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1344299?utm_src=pdf-body
https://www.benchchem.com/product/b1344299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Predicted Key Features

- A broad singlet for the -OH or -NH proton
(depending on the dominant tautomer), likely
downfield (>10 ppm).- Doublet for H-2 or H-5.- A

1H NMR (in DMSO-ds) doublet of doublets for H-6, showing coupling to
both H-5 and the fluorine at C-7.- A doublet of
doublets for H-8, with coupling to the fluorine at
C-7.

- A signal for the carbonyl carbon (C-4) around
170-180 ppm if the keto tautomer
predominates.- A signal for C-7 directly bonded

13C NMR (in DMSO-ds) to fluorine, showing a large one-bond C-F
coupling constant.- Other aromatic carbons in
the expected regions, with smaller C-F

couplings observable for C-6 and C-8.

- A broad absorption band in the 3400-3200
cm~1 region, indicative of O-H or N-H stretching.
[6][7]- A strong absorption around 1650-1680
cm~1 corresponding to the C=0 stretch of the
quinolone ring.[8]- Asymmetric and symmetric
IR Spectroscopy (KBr) ) o ]
stretching vibrations for the nitro group (-NO2)
typically observed around 1550-1500 cm~t and
1360-1300 cm™1, respectively.[9]- C-F stretching
vibrations, typically in the 1250-1000 cm™1

region.[6]

- A prominent molecular ion peak [M+H]* or [M-
Mass Spectrometry (ESI) H]~ corresponding to the molecular weight of
208.15.

Conformational Analysis

The conformation of 7-Fluoro-4-hydroxy-3-nitroquinoline is primarily determined by the
orientation of the nitro group at the C-3 position. Rotation around the C-N bond is possible, but
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it is likely hindered by steric and electronic interactions with the adjacent hydroxyl/oxo group at
C-4 and the proton at C-2.

Key Conformational Factors

» Steric Hindrance: The size of the nitro group will influence its preferred orientation to
minimize steric clashes with neighboring groups.

» Electronic Effects: The strong electron-withdrawing nature of the nitro group and the potential
for intramolecular hydrogen bonding between the nitro group and the 4-hydroxy group will
significantly impact the conformational energy landscape.

» Planarity: The quinoline ring system is largely planar. The coplanarity of the nitro group with
the ring would maximize resonance stabilization but may be opposed by steric factors.

Computational Modeling Workflow

A robust understanding of the conformational preferences can be achieved through
computational modeling, typically employing Density Functional Theory (DFT).[10]
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Caption: Workflow for computational conformational analysis.

Experimental Protocol for Computational Analysis

e Structure Building: Generate the 3D structure of 7-Fluoro-4-hydroxy-3-nitroquinoline in its
quinolin-4(1H)-one tautomeric form using molecular modeling software.
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« Initial Optimization: Perform an initial geometry optimization using a computationally
inexpensive method to obtain a reasonable starting structure.

o Conformational Search: Systematically rotate the dihedral angle defined by C2-C3-N-O of
the nitro group in, for example, 15-degree increments.

e Geometry Optimization of Conformers: Perform a full geometry optimization for each
generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-
31+G(d,p)).[11]

e Frequency Calculations: For each optimized conformer, perform a frequency calculation to
confirm that it represents a true energy minimum (no imaginary frequencies).

o Energy Refinement: To obtain more accurate relative energies, perform single-point energy
calculations on the optimized geometries using a larger basis set.

e Analysis: Analyze the relative energies to identify the global minimum and low-energy
conformers. Examine key geometric parameters like bond lengths, bond angles, and
dihedral angles.

Potential Biological Significance and Applications

The structural motifs present in 7-Fluoro-4-hydroxy-3-nitroquinoline suggest potential for
significant biological activity. Fluoroquinolones are a well-known class of antibiotics.[12]
Furthermore, many substituted quinolines exhibit potent anticancer activity.[13][14] The
nitroaromatic group is also a feature of some antimicrobial and anticancer drugs, although it
can sometimes be associated with toxicity.

Proposed Biological Screening Workflow

A primary investigation into the biological activity of this compound could focus on its potential
as an anticancer agent.
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Caption: Workflow for anticancer drug screening.

Experimental Protocol for Cell Viability Assay (MTT
Assay)

o Cell Seeding: Seed cancer cells (e.g., human breast cancer line MCF-7) into a 96-well plate
at a density of 5,000-10,000 cells per well and incubate for 24 hours.

o Compound Treatment: Prepare serial dilutions of 7-Fluoro-4-hydroxy-3-nitroquinoline in
cell culture medium. Replace the medium in the wells with the medium containing different
concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive
control (e.g., doxorubicin).

¢ Incubation: Incubate the plate for 48-72 hours.
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for another 4 hours.

e Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or
isopropanol with HCI) to dissolve the formazan crystals.

e Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control and determine the ICso value (the concentration that inhibits 50% of cell
growth).

Conclusion

7-Fluoro-4-hydroxy-3-nitroquinoline is a molecule with a rich structural and electronic
landscape. Its synthesis is achievable through established chemical routes, and its structure
can be unequivocally determined by modern spectroscopic methods. Computational analysis is
a powerful tool for elucidating its conformational preferences, which are largely dictated by the
orientation of the 3-nitro group. The combination of the quinoline core with fluoro, hydroxyl, and
nitro substituents makes it a compelling candidate for biological screening, particularly in the
areas of oncology and infectious diseases. Further experimental work is necessary to validate
the theoretical predictions presented in this guide and to fully explore the therapeutic potential
of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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